molecular formula C19H16ClN3 B14329745 N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline CAS No. 110320-99-5

N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline

Cat. No.: B14329745
CAS No.: 110320-99-5
M. Wt: 321.8 g/mol
InChI Key: MSQUGBZSLCUQTJ-UHFFFAOYSA-N
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Description

N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is an organic compound with the molecular formula C19H16ClN3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline typically involves the diazotization of 4-chloroaniline followed by coupling with N-benzylaniline. The reaction conditions often include:

    Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with N-benzylaniline in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds or primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.

    Biology: Employed in staining techniques to highlight specific structures in biological samples.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and inks for textiles, printing, and plastics.

Mechanism of Action

The mechanism of action of N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-[(4-fluorophenyl)diazenyl]aniline
  • N-Benzyl-4-[(4-bromophenyl)diazenyl]aniline
  • N-Benzyl-4-[(4-methylphenyl)diazenyl]aniline

Uniqueness

N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline is unique due to the presence of the chloro group, which can influence its reactivity and interactions. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs with different substituents.

Properties

CAS No.

110320-99-5

Molecular Formula

C19H16ClN3

Molecular Weight

321.8 g/mol

IUPAC Name

N-benzyl-4-[(4-chlorophenyl)diazenyl]aniline

InChI

InChI=1S/C19H16ClN3/c20-16-6-8-18(9-7-16)22-23-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13,21H,14H2

InChI Key

MSQUGBZSLCUQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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